5-(Morpholinomethyl)-3-((5-nitrofurfurylidene)amino)oxazolidin-2-one citrate

Pharmacokinetics Veterinary pharmacology Nitrofuran clearance

5-(Morpholinomethyl)-3-((5-nitrofurfurylidene)amino)oxazolidin-2-one citrate is the citrate salt of furaltadone, a synthetic nitrofuran antibiotic first patented in 1957. The compound belongs to the nitrofuran class, characterized by a 5-nitrofuran ring essential for its antibacterial activity.

Molecular Formula C19H24N4O13
Molecular Weight 516.4 g/mol
CAS No. 71662-10-7
Cat. No. B12679830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Morpholinomethyl)-3-((5-nitrofurfurylidene)amino)oxazolidin-2-one citrate
CAS71662-10-7
Molecular FormulaC19H24N4O13
Molecular Weight516.4 g/mol
Structural Identifiers
SMILESC1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C13H16N4O6.C6H8O7/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-2,7,11H,3-6,8-9H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b14-7+;
InChIKeyCWMPENUVIRIFOX-FJUODKGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furaltadone Citrate (CAS 71662-10-7): A Water-Soluble Nitrofuran Antibiotic for Research


5-(Morpholinomethyl)-3-((5-nitrofurfurylidene)amino)oxazolidin-2-one citrate is the citrate salt of furaltadone, a synthetic nitrofuran antibiotic first patented in 1957 [1]. The compound belongs to the nitrofuran class, characterized by a 5-nitrofuran ring essential for its antibacterial activity [2]. Its structure includes a morpholinomethyl substituent at the C5 position of the oxazolidinone ring, which contributes to its distinct pharmacokinetic and solubility properties [3]. Furaltadone exhibits broad-spectrum in vitro activity against Gram-positive organisms, including Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae [4].

Why Furaltadone Citrate Cannot Be Replaced by Other Nitrofurans


Although several nitrofurans—including furazolidone, nitrofurantoin, and nitrofurazone—share a common 5-nitrofuran pharmacophore, furaltadone citrate is differentiated by its unique morpholinomethyl-oxazolidinone scaffold and its citrate counterion [1]. Substitution of furaltadone with alternative nitrofurans is precluded by marked pharmacokinetic divergence: furaltadone exhibits a shorter elimination half-life (2.5 h) than nitrofurazone (5 h) [2], a distinct urinary excretion profile compared to nitrofurantoin [3], and a differentiated endocrine toxicity and mutagenicity signature [4]. Furthermore, the citrate salt form confers substantially enhanced aqueous solubility relative to the free base, enabling formulation strategies that are unattainable with the poorly soluble parent compound [5].

Quantitative Evidence Supporting Furaltadone Citrate Selection Over Analogs


Elimination Half-Life: Furaltadone vs. Nitrofurazone in Preruminant Calves

In a direct head-to-head crossover study in preruminant calves, furaltadone exhibited a significantly shorter elimination half-life (2.5 h) compared to nitrofurazone (5 h), indicating faster systemic clearance. The renal clearance of unbound drug was approximately 0.42 mL/min/kg for both compounds, but furaltadone clearance was strongly correlated with urine flow [1].

Pharmacokinetics Veterinary pharmacology Nitrofuran clearance

Steroidogenic Inhibition Potency: Furaltadone vs. Furazolidone vs. Nitrofurantoin

In porcine adrenocortical cells in vitro, the three nitrofurans inhibited aldosterone production/release, but with a clear potency ranking: nitrofurantoin > furazolidone > furaltadone. At a concentration of 100 μM, all three compounds also decreased corticosterone and cortisol output by approximately 50%, while progesterone and 17α-hydroxyprogesterone output increased to more than 200% of control values [1].

Endocrine toxicology Adrenocortical cells Steroidogenesis

Mutagenicity Classification: Furaltadone vs. Nitrofurantoin in Drosophila

In a study of 10 5-nitrofurans using the Drosophila melanogaster sex-linked recessive lethal assay, furaltadone and furazolidone were classified as 'unambiguously mutagenic,' whereas nitrofurantoin was classified as a 'borderline case.' Nitrofurans as a class were active at lower molar concentrations than nitroimidazoles tested in the same study [1].

Genetic toxicology Mutagenicity Nitrofuran safety

Aqueous Solubility: Furaltadone Citrate vs. Free Base Form

The free base of furaltadone is very slightly soluble in water, with a reported solubility of 0.75 g/L (750 mg/L) at 25°C [1]. In contrast, furaltadone citrate is classified as 'very soluble' in water according to pharmacopeial specification, and also freely soluble in ethanol . This represents an approximate solubility improvement of at least 1,000-fold, as 'very soluble' is defined as requiring less than 1 part solvent per 1 part solute (>1 g/mL) [2].

Formulation science Solubility enhancement Citrate salt

Urinary Excretion Profile: Furaltadone vs. Nitrofurantoin—Clinical Implications

Both furaltadone and nitrofurantoin are inhibitory and bactericidal in vitro against staphylococci. However, a critical clinical differentiation noted in early comparative studies is that furaltadone is not rapidly excreted in the urine in an active form, whereas nitrofurantoin undergoes rapid renal excretion, making the latter primarily effective in urinary tract infections. In a study of lactating goats, less than 2% of parent furaltadone was present in urine following intravenous or intramammary dosing [1][2].

Urinary excretion Systemic infection Nitrofurantoin comparator

Optimal Application Scenarios for Furaltadone Citrate Based on Quantitative Evidence


Pharmacokinetic and Tissue Residue Depletion Studies in Food-Producing Animals

The established shorter elimination half-life of furaltadone (2.5 h vs. 5 h for nitrofurazone in calves [1]) combined with its rapid hepatic metabolism (in vitro liver homogenate half-life of only 13 min [2]) makes furaltadone citrate an ideal candidate compound for researchers investigating nitrofuran residue depletion kinetics and withdrawal period determination. The citrate salt's high water solubility facilitates precise dosing via drinking water administration in poultry and livestock models.

Endocrine Toxicology Screening and Adrenal Function Research

Investigators studying nitrofuran-induced alterations in steroidogenesis should select furaltadone citrate as the least potent steroidogenic disruptor among the major nitrofurans. The documented potency ranking (nitrofurantoin > furazolidone > furaltadone) in porcine adrenocortical cells [3] positions furaltadone as a lower-interference comparator in experiments where adrenal effects must be minimized relative to antibacterial efficacy.

Genetic Toxicology and Mutagenicity Mechanism Studies

The unambiguous mutagenic classification of furaltadone in the Drosophila melanogaster sex-linked recessive lethal assay, in contrast to the borderline status of nitrofurantoin [4], establishes furaltadone citrate as a definitive positive control for nitrofuran genotoxicity screening. Researchers developing structure-activity relationship (SAR) models for nitrofuran mutagenicity can use furaltadone citrate as a reference standard representing the mutagenic subclass.

Aqueous Formulation Development and In Vitro Antibacterial Susceptibility Testing

The >1,000-fold aqueous solubility advantage of furaltadone citrate over the free base [5] enables preparation of high-concentration stock solutions in water or aqueous buffers, avoiding confounding solvent effects from DMSO or ethanol in cell-based assays. This property is particularly valuable for broth microdilution MIC determinations and for formulating drinking water medications in experimental veterinary infection models, as historically demonstrated by its use as the first water-soluble nitrofuran for poultry medication [6].

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